Amide-N vs. Azomethine-N Donor Set Directs N₂O₂ Square-Planar Geometry: 62554-97-6 vs. EDBBA
The target compound (H₂L, BCOPHENH₂) coordinates metal centres through deprotonated carboxylate oxygens and nondeprotonated amide nitrogens, forming an N₂O₂ strong-field square-planar chromophore [1]. In contrast, the comparator ligand EDBBA (Ethylene Diamine N,N′-bis-benzoic Acid, CAS 34827-82-2) coordinates through azomethine-type nitrogen and carboxylate oxygen donors, producing a fundamentally different electronic environment [2]. Infrared spectral evidence for the target ligand confirms amide I bands at ~1620 cm⁻¹ that remain unshifted upon complexation, indicating non-participation of the amide carbonyl oxygen, while carboxylate Δν(CO₂) separations of 145–170 cm⁻¹ confirm bidentate carboxylate coordination [3]. The magnetic moment values of the Niᴵᴵ complex are consistent with diamagnetic square-planar geometry (μ ≈ 0 BM), ruling out tetrahedral or octahedral alternatives [1].
| Evidence Dimension | Donor-atom identity and resulting coordination geometry |
|---|---|
| Target Compound Data | N₂O₂ donor set from deprotonated –COO⁻ (O) and neutral amide –CONH– (N); strong-field square-planar geometry for Niᴵᴵ, Cuᴵᴵ, Pdᴵᴵ; amide I IR band at 1620 cm⁻¹, carboxylate Δν = 145–170 cm⁻¹ |
| Comparator Or Baseline | EDBBA: N₂O₂ donor set from azomethine-type N and carboxylate O; quadridentate planar or trans-polymer complexes; stoichiometry 1:1 (M:L), formula C₁₆H₁₆N₂O₄ |
| Quantified Difference | Amide N (target) vs. azomethine N (EDBBA) donor; target forms exclusively square-planar complexes; EDBBA forms a mixture of planar monomeric and trans-polymeric species depending on metal ion |
| Conditions | Complex synthesis in aqueous medium; IR spectra recorded in KBr discs; magnetic susceptibility at room temperature (Garg 2002; Gaur & Tak 2002) |
Why This Matters
Procurement of EDBBA instead of the target compound results in a different coordination mode and geometry, which directly impacts complex stability, catalytic activity, and spectroscopic properties for end-use applications.
- [1] Garg, B.S., Sharma, R.K., Kumar, V., Reddy, M.J., & Mittal, S. (2002). Synthesis and studies on metal coordination with a novel carboxyamide ligand. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(12), 2789–2794. View Source
- [2] Gaur, S., & Tak, S. (2002). Physico-chemical Investigation on Co(II), Ni(II) and Cu(II) Chelates of Ethylene Diamine N,N´-bis-benzoic Acid. Asian Journal of Chemistry, 14(3), 1393–1396. View Source
- [3] Garg, B.S., Kumar, D.N., Sarbhai, M., & Reddy, M.J. (2003). Spectral studies of dimeric copper(II) complexes of acid amide derivatives as models for type III copper enzymes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(12), 2775–2783. View Source
